molecular formula C23H24F3N3O4S B2356155 7-(morpholinosulfonyl)-5-[3-(trifluoromethyl)benzyl]-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one CAS No. 1042134-64-4

7-(morpholinosulfonyl)-5-[3-(trifluoromethyl)benzyl]-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one

Cat. No.: B2356155
CAS No.: 1042134-64-4
M. Wt: 495.52
InChI Key: GCUZZESXKVAPOO-UHFFFAOYSA-N
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Description

7-(morpholinosulfonyl)-5-[3-(trifluoromethyl)benzyl]-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one is a useful research compound. Its molecular formula is C23H24F3N3O4S and its molecular weight is 495.52. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Electronic Transport Materials

Quinoxaline-containing compounds, including variants of 7-(morpholinosulfonyl)-5-[3-(trifluoromethyl)benzyl]-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one, have been synthesized for use as electronic transporting materials. These compounds exhibit favorable electron affinity and good thermal stability, making them suitable for use in blue phosphorescent organic light-emitting diodes (PhOLEDs) (Yin et al., 2016).

Vascular Smooth Muscle Relaxants and Antihypertensive Agents

A series of tetrahydropyrrolo[1,2-a]quinoxalines, related to the queried compound, were synthesized and tested for their potential as vascular smooth muscle relaxants and antihypertensive agents. These compounds showed varying degrees of effectiveness in relaxing aortic smooth muscle and reducing blood pressure (Abou-Gharbia et al., 1984).

Biological Activity of Quinazoline Derivatives

Quinazoline derivatives, closely related to the chemical structure , have been studied for their biological activity. These compounds demonstrate significant activity in various biological contexts, highlighting the potential of similar compounds like this compound (Li-feng, 2011).

Antibacterial and Anti-inflammatory Properties

Quinoline-based compounds, including variants of the queried chemical, have been explored for their antibacterial and anti-inflammatory properties. These compounds demonstrated significant activity against various bacterial strains and also showed potential as anti-inflammatory agents (Khokra et al., 2015).

Synthesis of Heterotricyclic Quinoxalinones

Research has been conducted on the synthesis of new tricyclic quinoxalinone skeletons, closely related to the compound . These studies contribute to the understanding of how to synthesize and manipulate the structures of such compounds for various applications (Adegoke et al., 1982).

Properties

IUPAC Name

7-morpholin-4-ylsulfonyl-5-[[3-(trifluoromethyl)phenyl]methyl]-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24F3N3O4S/c24-23(25,26)17-4-1-3-16(13-17)15-29-21-14-18(34(31,32)27-9-11-33-12-10-27)6-7-19(21)28-8-2-5-20(28)22(29)30/h1,3-4,6-7,13-14,20H,2,5,8-12,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCUZZESXKVAPOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(=O)N(C3=C(N2C1)C=CC(=C3)S(=O)(=O)N4CCOCC4)CC5=CC(=CC=C5)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24F3N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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